molecular formula C84H26Cl2F100P2Pd B13830413 Bis(tris(4-(heptadecafluorooctyl)phe)pho

Bis(tris(4-(heptadecafluorooctyl)phe)pho

Cat. No.: B13830413
M. Wt: 3174.2 g/mol
InChI Key: IYLQGUPYTFHEPL-UHFFFAOYSA-L
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Description

Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) is a complex organophosphorus compound known for its unique properties and applications in various fields. This compound is characterized by the presence of heptadecafluorooctyl groups, which impart significant fluorophilicity and stability. It is commonly used as a ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) typically involves the reaction of tris(4-(heptadecafluorooctyl)phenyl)phosphine with a suitable metal precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions like cross-coupling and polymerization. The heptadecafluorooctyl groups enhance the compound’s solubility in fluorinated solvents, making it highly effective in fluorous biphase systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) stands out due to its enhanced stability and solubility in fluorinated solvents, making it particularly useful in specialized applications like fluorous biphase catalysis. Its unique structure allows for versatile coordination chemistry and efficient catalysis in various chemical reactions .

Properties

Molecular Formula

C84H26Cl2F100P2Pd

Molecular Weight

3174.2 g/mol

IUPAC Name

bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-[4-(1,1,2,2,3,3,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)phenyl]phosphane;dichloropalladium;tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane

InChI

InChI=1S/C42H12F51P.C42H14F49P.2ClH.Pd/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;43-20(44,13-21(45,46)26(55,56)37(77,78)40(83,84)85)25(53,54)22(47,48)14-1-7-17(8-2-14)92(18-9-3-15(4-10-18)23(49,50)27(57,58)29(61,62)31(65,66)33(69,70)35(73,74)38(79,80)41(86,87)88)19-11-5-16(6-12-19)24(51,52)28(59,60)30(63,64)32(67,68)34(71,72)36(75,76)39(81,82)42(89,90)91;;;/h1-12H;1-12H,13H2;2*1H;/q;;;;+2/p-2

InChI Key

IYLQGUPYTFHEPL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl

Origin of Product

United States

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